5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring, which enhances its reactivity and biological significance.
The synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and minimize side reactions. Industrial applications may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular formula of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is , with a molecular weight of approximately 227.05 g/mol. The structure features:
This unique arrangement contributes to its diverse chemical reactivity and potential biological activity.
The compound's unique structure allows for various modifications, making it a versatile intermediate in organic synthesis and drug development.
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes several chemical reactions, including:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and materials science.
The reactions often require specific conditions such as temperature control and choice of solvents to ensure optimal yields and selectivity.
The mechanism of action for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid primarily involves its interaction with fibroblast growth factor receptors (FGFRs).
Studies have shown that this compound interacts specifically with FGFR1, FGFR2, and FGFR3, highlighting its significance in targeting these pathways for therapeutic purposes.
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is typically characterized by:
The chemical properties include:
Relevant data indicates that proper storage conditions enhance stability and shelf life.
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific uses:
The 7-azaindole (pyrrolo[2,3-b]pyridine) core serves as a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purine nucleotides. Modular synthesis of 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically begins with strategically substituted pyridine precursors, enabling late-stage functionalization at C-3, C-5, and C-6 positions. Two primary cyclization strategies dominate:
Table 1: Comparison of Core Formation Methods
Method | Precursor | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Knorr Cyclization | 2-Amino-5-bromo-3-methylpyridine | Bromoacetoaldehyde, KOH/EtOH, 0°C | 65-72 | Scalable, cost-effective |
Pd-Catalyzed Annulation | 2-Amino-3-iodo-5-bromopyridine | Methyl propiolate, Pd(PPh₃)₄, CuI | 45-58 | Direct C-3 carboxylate installation |
Post-cyclization, selective hydrolysis converts ester functionalities to the carboxylic acid using lithium hydroxide in THF/water mixtures (1:1) at 60°C for 12 hours, achieving >95% conversion without decarboxylation [8] [9].
Regioselective introduction of bromine and methyl groups presents unique challenges due to the electron-rich C-5/C-6 positions of the 7-azaindole core. Key strategies include:
Bromination Control:
Methyl Group Installation:
Table 2: Regioselective Functionalization Conditions
Target Position | Reagent | Solvent | Temp (°C) | Regioselectivity (%) |
---|---|---|---|---|
C-5 Bromination | NBS (1.05 eq) | DMF | 0-5 | >90 |
C-6 Methylation | CH₃I, Pd(OAc)₂ | DMF/H₂O | 80 | 99 |
C-6 Lithiation | n-BuLi, CH₃I | THF | -78 | 85 |
The C-5 bromine and C-3 carboxylic acid enable orthogonal derivatization through sequential cross-coupling and decarboxylation strategies:
Notably, the methyl group at C-6 diminishes steric congestion near C-5, improving coupling efficiency compared to unmethylated analogs. However, prolonged reaction times promote protodecarboxylation side reactions (10-15% yield loss) [2].
Strategic protection mitigates undesired reactivity during derivatization:
Methyl esters (using SOCl₂/MeOH) offer cost-effectiveness but require harsher deprotection conditions (LiOH, THF/H₂O, 12h), leading to 5-10% decarboxylation [6].
Pyrrole NH Protection:
Table 3: Protecting Group Performance Metrics
Group | Installation Reagent | Deprotection Conditions | Compatibility with C-5 Coupling |
---|---|---|---|
t-Butyl ester | DCC, DMAP, t-BuOH | TFA/DCM (1:1), 2h | Excellent |
Methyl ester | SOCl₂, MeOH | 2M LiOH, THF/H₂O, 12h | Moderate (competes with hydrolysis) |
Boc (NH) | Boc₂O, DMAP | 50% TFA/DCM, 1h | Excellent |
Benzyl (NH) | BnBr, K₂CO₃ | H₂ (1 atm), Pd/C, EtOH | Poor (dehalogenation risk) |
Optimal routes employ Boc protection for nitrogen and tert-butyl for carboxylates when performing sequential C-5 functionalization, followed by global deprotection in TFA/DCM [8] [9].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: